Product packaging for D-[UL-13C6]glucose(Cat. No.:)

D-[UL-13C6]glucose

Cat. No.: B8084181
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-NYKRWLDMSA-N
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Description

Historical Context and Evolution of 13C-Based Metabolic Flux Analysis (13C-MFA) The application of 13C-labeled substrates for metabolic flux analysis (13C-MFA) has evolved significantly over several decades.mdpi.comnih.gov. Initially developed systematically in the mid-1990s, 13C-MFA has become a "gold standard" for quantifying intracellular fluxes under metabolic quasi-steady state conditions.frontiersin.org. Early approaches often utilized mixtures of specifically labeled glucose isotopes, but the development of analytical techniques, particularly advanced MS and NMR, coupled with sophisticated computational algorithms, has enabled the widespread use of uniformly labeled substrates like D-[UL-13C6]glucose for more comprehensive analyses.nih.govmdpi.comnih.govnih.gov. The method involves cell cultivation on the labeled substrate, measurement of isotopic patterns in metabolites, and model-based estimation of flux parameters.nih.govsci-hub.se. The evolution of 13C-MFA has allowed its application to a wide variety of organisms and experimental conditions, providing valuable insights into cellular metabolism in diverse fields, including microbial biotechnology, plant science, and mammalian cell biology, including cancer research.mdpi.comfrontiersin.orgd-nb.info.

Data Table Example (Illustrative - based on general principles and findings from sources):

While specific numerical data tables directly linked to this compound experiments were not consistently available across the general search results (often being specific to particular studies and organisms), the principle of 13C-MFA relies on measuring the isotopic enrichment of metabolites. Below is an illustrative example of how such data might be presented, based on the concept of measuring isotopologue distributions after feeding this compound.

Illustrative Data: Mass Isotopologue Distribution of Pyruvate (B1213749) after Metabolism of this compound

MetaboliteIsotopologue (M+n)Expected Mass (Da)Relative Abundance (%)
PyruvateM+087X
PyruvateM+188Y
PyruvateM+289Z
PyruvateM+390W

Note: M+n refers to the number of 13C atoms incorporated into the metabolite. The relative abundance values (X, Y, Z, W) would be experimentally determined and used in flux calculations.

Detailed Research Findings:

Research utilizing this compound has provided detailed insights into metabolic pathways. For instance, studies have used this tracer to investigate glucose metabolism in diabetic models, revealing altered glucose uptake rates. . In cancer research, this compound tracing has been instrumental in identifying dysregulated metabolic pathways, such as altered glycolysis, PPP, and TCA cycle activity, which are hallmarks of cancer metabolism. nih.govresearchgate.netd-nb.info. By analyzing the 13C labeling patterns in downstream metabolites like pyruvate, lactate (B86563), and TCA cycle intermediates, researchers can quantify the fluxes through these pathways and understand how they are rewired in cancer cells compared to normal cells. nih.govresearchgate.net. Furthermore, this compound has been used to study metabolic flexibility and identify potential therapeutic targets in cancer. nih.govresearchgate.net. In microbial studies, this compound has helped elucidate glucose degradation pathways and determine the branch ratios of fluxes through glycolysis and the PPP. shimadzu.commdpi.com. It has also been applied to understand metabolic changes in response to stress conditions or genetic modifications in microorganisms. mdpi.commdpi.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B8084181 D-[UL-13C6]glucose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-NYKRWLDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for D Ul 13c6 Glucose Tracing

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique that combines the use of 13C-labeled substrates, such as D-[UL-13C6]glucose, with analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the isotopic labeling patterns in metabolites. vanderbilt.eduwikipedia.orgshimadzu.comresearchgate.netnih.gov These labeling patterns, which reflect the flow of carbon through metabolic pathways, are then used in conjunction with a metabolic network model and computational algorithms to estimate intracellular fluxes. vanderbilt.eduwikipedia.orgshimadzu.comresearchgate.netsci-hub.se The principle relies on the fact that as the labeled substrate is metabolized, the 13C atoms are redistributed among downstream metabolites in a manner dictated by the stoichiometry and reaction rates of the metabolic network. shimadzu.comsci-hub.senih.gov

Isotopic Steady-State Metabolic Flux Analysis

Isotopic steady-state MFA (SS-MFA) is the traditional approach to 13C-MFA. This method assumes that the biological system is in both metabolic and isotopic steady state. vanderbilt.edunih.govresearchgate.netresearchgate.net Metabolic steady state means that the concentrations of intracellular metabolites and the rates of metabolic reactions remain constant over time. researchgate.netutah.edunih.gov Isotopic steady state is reached when the isotopic enrichment of 13C in the measured metabolites is stable over time after the introduction of the labeled tracer. vanderbilt.eduresearchgate.netresearchgate.netnih.gov

In SS-MFA, cells are cultured with the 13C-labeled substrate until isotopic equilibrium is achieved. vanderbilt.edusci-hub.se At this point, the distribution of isotopes in various metabolites is measured. vanderbilt.edushimadzu.comresearchgate.net These measurements, along with known extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as constraints in a mathematical model of the metabolic network to calculate the intracellular fluxes. vanderbilt.eduwikipedia.orgsci-hub.se SS-MFA is well-established and computationally less demanding than non-steady-state methods. vanderbilt.eduresearchgate.net However, achieving both metabolic and isotopic steady state experimentally can be challenging, especially in dynamic biological systems or those with slow-turning-over metabolite pools. vanderbilt.eduwikipedia.orgresearchgate.netfrontiersin.org

Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA) and Dynamic Flux Analysis

Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA), also referred to as dynamic flux analysis, relaxes the assumption of isotopic steady state while maintaining the assumption of metabolic steady state. vanderbilt.eduresearchgate.netnih.govcreative-proteomics.com This approach is particularly useful for systems where achieving isotopic steady state is difficult or time-consuming, such as in mammalian cell cultures, autotrophic organisms, or during transient metabolic conditions. vanderbilt.eduresearchgate.netfrontiersin.orgscilit.com

In INST-MFA, the system is sampled at multiple time points after the introduction of the 13C-labeled tracer, capturing the dynamic changes in metabolite labeling over time. vanderbilt.eduresearchgate.netnih.govresearchgate.net These time-course labeling kinetics, along with extracellular flux measurements, are then used in a dynamic model of the metabolic network. vanderbilt.eduresearchgate.netnih.gov The model consists of ordinary differential equations (ODEs) that describe the change in isotopomer distributions over time. vanderbilt.edunih.gov Fitting the simulated labeling kinetics to the experimental data allows for the estimation of intracellular fluxes. vanderbilt.edunih.gov

INST-MFA offers several advantages, including shorter experimental times and potentially increased sensitivity to certain fluxes, such as exchange fluxes. vanderbilt.eduresearchgate.netfrontiersin.org It can also provide information about intracellular metabolite concentrations. vanderbilt.edu However, INST-MFA is significantly more complex experimentally, requiring high-frequency sampling and precise analysis of many samples, and computationally, involving the solution of large-scale ODE models. vanderbilt.eduresearchgate.net Recent technical and computational advances, such as the use of Elementary Metabolite Units (EMU) decomposition, have helped address these challenges. vanderbilt.edu Dynamic 13C Flux Analysis (13C-DMFA) is a related framework that specifically models central carbon fluxes that vary over time, using approaches like B-splines to generalize flux parameterization. creative-proteomics.comcam.ac.uknih.govresearchgate.net

Experimental Design for this compound Tracing Studies

Effective experimental design is crucial for obtaining high-quality data in this compound tracing studies, regardless of whether a steady-state or non-steady-state approach is used.

Culture Media Preparation and Glucose Depletion Strategies for Isotopic Enrichment

Proper preparation of culture media is essential to ensure that the 13C label from this compound is the primary source of carbon for the metabolic pathways under investigation. This often involves using a defined medium where the unlabeled glucose is replaced entirely or partially with this compound. researchgate.netdiva-portal.orgbiorxiv.orgpnas.org For studies focusing on glucose metabolism, it is common to use glucose-free base media supplemented with the desired concentration of labeled glucose. biorxiv.org

Glucose depletion strategies can be employed to enhance the incorporation of the labeled tracer into intracellular metabolite pools. By limiting the availability of unlabeled glucose, the cells are forced to primarily utilize the provided this compound, leading to higher isotopic enrichment in downstream metabolites. This can be achieved by using media with a low initial glucose concentration or by allowing cells to consume endogenous glucose reserves before introducing the labeled tracer. In some experimental setups, cells are initially perfused with unlabeled glucose and then switched to a medium containing labeled glucose to study the metabolic response to the isotopic switch. researchgate.net

For complex biological systems like liver tissue, using media supplemented with dialyzed serum can more closely approximate the in vivo environment while allowing for controlled introduction of the 13C-labeled glucose. diva-portal.org In such cases, careful consideration of the carbon sources present in the serum is necessary.

Optimization of Tracer Isotopic Purity and Concentration for Flux Resolution

The isotopic purity of the this compound tracer is a critical factor influencing the accuracy of flux estimation. High isotopic purity (e.g., 99 atom% 13C) is generally desired to minimize the contribution of unlabeled carbon to the metabolite pools and simplify the interpretation of labeling patterns. frontiersin.orgsci-hub.se this compound with uniform labeling (all six carbons labeled) is particularly useful as it allows for comprehensive monitoring of carbon atom fate throughout the metabolic network.

The concentration of the this compound tracer in the culture medium should be carefully chosen to ensure that it does not perturb the metabolic state of the system while providing sufficient isotopic signal for detection and analysis. nih.gov The optimal tracer concentration depends on the specific biological system, its glucose uptake rate, and the sensitivity of the analytical methods used (MS or NMR). researchgate.nethumankinetics.com In some cases, a mixture of labeled and unlabeled glucose may be used to maintain physiological glucose concentrations while achieving adequate labeling.

The choice of tracer and its labeling pattern significantly impact the precision of estimated fluxes. utah.edunih.govresearchgate.net Studies have investigated optimal tracer combinations for different metabolic networks to minimize confidence intervals in flux estimates. nih.govnih.govresearchgate.net For instance, [U-13C6]-glucose is commonly used to investigate the TCA cycle as 13C is introduced via various routes like PDH and PC reactions. acs.orgbiorxiv.org

Determination of Isotopic Steady-State and Time-Course Labeling Kinetics

Determining whether isotopic steady state has been reached is essential for SS-MFA. This is typically assessed by taking samples at different time points after introducing the labeled tracer and measuring the isotopic enrichment of key metabolites. vanderbilt.eduresearchgate.netnih.govuky.edu Isotopic steady state is considered achieved when the labeling patterns of metabolites no longer change significantly over time relative to experimental variability. researchgate.netnih.gov The time required to reach isotopic steady state varies depending on the metabolite and the metabolic turnover rate; glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates and biomass components may take hours or even days. frontiersin.orgnih.govfrontiersin.orgresearchgate.netuky.edu

For INST-MFA, capturing the time-course labeling kinetics requires frequent sampling during the transient period before isotopic steady state is reached. vanderbilt.eduresearchgate.netnih.govresearchgate.net The sampling frequency and duration of the experiment should be optimized to capture the dynamic changes in labeling with sufficient resolution to inform the flux calculations. vanderbilt.eduresearchgate.net This involves careful planning based on the expected metabolic rates of the system under study. Measuring labeling patterns over a range of time points can improve the precision of flux estimates in INST-MFA. vanderbilt.edu Techniques like GC-MS, LC-MS, and NMR are used to measure the isotopic enrichment and mass isotopomer distributions of metabolites in the collected samples. vanderbilt.edushimadzu.comresearchgate.netnih.govsci-hub.sefrontiersin.org

Design of Parallel Labeling Experiments and Multi-Tracer Combinations

The design of metabolic tracing experiments using this compound often involves parallel labeling experiments or the use of multi-tracer combinations to gain a more comprehensive understanding of complex metabolic networks. Parallel labeling experiments involve conducting separate experiments where cells or organisms are supplied with different isotopically labeled substrates, such as this compound or other specifically labeled glucose isotopomers (e.g., [1,2-13C]glucose, [4,5,6-13C]glucose) biorxiv.orgnih.gov. Analyzing the labeling patterns of downstream metabolites from these parallel experiments provides complementary information that can improve the accuracy and precision of metabolic flux analysis. biorxiv.orgresearchgate.net For instance, using different glucose tracers in parallel can help resolve the fluxes through interconnected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.combiorxiv.orgshimadzu.com

Multi-tracer combinations involve the simultaneous administration of multiple tracers, sometimes with different isotopes (e.g., 13C and 2H), in a single experiment. This approach can be particularly useful in studies involving living subjects where parallel experiments may be less feasible. nih.gov For example, combinations of [1,6-13C]glucose, 2H2O, and [U-13C]propionate tracers have been used to investigate glucose production in humans. nih.gov The use of this compound in combination with tracers for other metabolites, such as amino acids, allows for the simultaneous investigation of the interplay between different metabolic pathways. escholarship.org

The selection of optimal tracers for parallel labeling experiments or multi-tracer combinations is crucial for obtaining sufficient and informative labeling data to accurately estimate metabolic fluxes. creative-proteomics.comnih.gov Computational methods and scoring systems are being developed to help identify the best tracer combinations for specific metabolic networks and analytical techniques. nih.gov

Analytical Techniques for Quantifying 13C-Labeled Metabolites

Quantifying the isotopic enrichment and distribution of 13C-labeled metabolites is essential for interpreting metabolic tracing experiments. Various analytical techniques are employed for this purpose, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry is a widely used technique for measuring the mass isotopomer distribution (MID) of metabolites, which reflects the incorporation of 13C isotopes. Different MS platforms offer varying capabilities in terms of sensitivity, resolution, and the type of information obtained.

GC-MS is a well-established technique for analyzing 13C-labeled metabolites, particularly for central carbon metabolism intermediates and amino acids derived from them. creative-proteomics.comresearchgate.netresearchgate.netbiorxiv.org Samples are typically derivatized to make them volatile before separation by gas chromatography and subsequent detection by mass spectrometry. researchgate.netresearchgate.netresearchgate.netnih.gov Electron ionization (EI) is commonly used in GC-MS, which generates characteristic fragment ions. shimadzu.com Measuring the MIDs of these fragments provides information about the labeling patterns within the molecule, which is crucial for metabolic flux analysis. shimadzu.comresearchgate.net While GC-MS with EI provides valuable positional information through fragmentation, the extensive fragmentation can sometimes lead to lower sensitivity for certain ions, particularly those representing the entire carbon skeleton of a metabolite. biorxiv.org Despite this, GC-MS remains a powerful tool for determining the isotopic enrichment of glucose and its metabolic products. researchgate.netresearchgate.netnih.gov

LC-MS, including LC-tandem MS (LC-MS/MS) and high-resolution MS (HRMS), offers advantages for analyzing a wider range of metabolites, including more polar and less volatile compounds that are not suitable for GC-MS without extensive derivatization. biorxiv.orgescholarship.orgresearchgate.net LC-MS methods have been developed for the direct measurement of isotopic enrichment of glucose in plasma, requiring minimal sample preparation compared to GC-MS. researchgate.netnih.gov LC-HRMS provides high mass resolving power, enabling the differentiation of isobaric species, including those with similar nominal masses but different elemental compositions or isotopic labeling patterns (e.g., distinguishing 13C from 15N labels). escholarship.org This high resolution allows for more specific and accurate measurement of isotopic enrichment. escholarship.org LC-MS platforms can be used to quantify both the concentration and isotopic enrichment of metabolites simultaneously. escholarship.orgresearchgate.net While LC-MS/MS can provide sensitive quantification using multiple reaction monitoring (MRM), some LC-MS techniques may only provide labeling information for the entire carbon skeleton, potentially losing valuable positional information. biorxiv.org However, advancements in LC-HRMS, such as parallel reaction monitoring (PRM), can enable simultaneous quantification and stable isotope resolved measurement of labeling. escholarship.org

NMR spectroscopy is another powerful technique for analyzing 13C-labeled metabolites, offering unique advantages, particularly in providing positional information about isotopic enrichment. creative-proteomics.comresearchgate.netcambridge.org

13C NMR spectroscopy allows for the direct observation of 13C atoms within a molecule. researchgate.net The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, enabling the differentiation of each carbon position within a metabolite. researchgate.netnih.gov By analyzing the intensities of the signals corresponding to each carbon position, the fractional enrichment of 13C at specific sites can be determined. researchgate.net Furthermore, homonuclear 13C-13C coupling (J-coupling) patterns observed in 13C NMR spectra provide information about the connectivity of labeled carbons, which is invaluable for tracing the flow of carbon through metabolic pathways and determining the relative contributions of different pathways. researchgate.netscispace.com For example, 13C NMR has been used to study glucose metabolism in the brain by observing the time-resolved incorporation of 13C label from D-[1-13C]glucose into specific carbons of glutamate (B1630785) and glutamine, and analyzing the resulting coupling patterns. scispace.com While 13C NMR is generally less sensitive than MS, especially for low-abundance metabolites, its ability to provide detailed positional enrichment information makes it a crucial tool for comprehensive metabolic flux analysis. cambridge.orgscispace.commdpi.com Methods for calculating isotope enrichment from 13C NMR spectra include integral comparison of enriched and non-enriched sites and the use of satellite information from both 13C and 1H. researchgate.net

Table 1: Analytical Techniques for 13C-Labeled Metabolites

TechniqueKey Information ProvidedAdvantagesConsiderations
GC-MSMass Isotopomer Distribution (MID), Positional Labeling (via fragmentation)Well-established, good sensitivity for volatile compoundsRequires derivatization, fragmentation can complicate analysis, lower sensitivity for some fragments
LC-MS/LC-HRMSMID, Concentration, High Resolution (HRMS)Wider range of metabolites, less sample prep (for some methods), high specificity (HRMS)Positional information may be lost (some methods), can be costly, ion-pairing agents can cause contamination
13C NMR SpectroscopyPositional Enrichment, Carbon Connectivity (J-coupling)Provides detailed positional information, non-destructiveLower sensitivity compared to MS, requires higher metabolite concentrations, longer acquisition times

Data Table Example: Hypothetical 13C Enrichment in Metabolites after this compound Tracing

This table illustrates how 13C enrichment data might be presented for selected metabolites after a tracing experiment with this compound. The enrichment is shown as the percentage of molecules containing at least one 13C atom (Total 13C) and the distribution of 13C across specific carbon positions.

MetaboliteTotal 13C Enrichment (%)Positional 13C Enrichment (%) (Carbon Position)
Glucose99.0C1: 99.0, C2: 99.0, C3: 99.0, C4: 99.0, C5: 99.0, C6: 99.0
Lactate (B86563)85.5C1: 85.0, C2: 86.0, C3: 85.5
Alanine78.2C1: 77.5, C2: 79.0, C3: 78.0
Citrate65.1C1: 60.5, C2: 68.0, C3: 67.5, C4: 67.0, C5: 66.5, C6: 65.0

Note: This is a hypothetical example. Actual data would depend on the biological system, experimental conditions, and duration of tracing.

Nuclear Magnetic Resonance (NMR) Spectroscopy Platforms

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Real-Time Metabolic Dynamicsarxiv.org

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) utilizes compounds like this compound to achieve significantly enhanced signal-to-noise ratios, enabling the real-time monitoring of metabolic processes ucsf.edunih.gov. While non-deuterated [1-13C]-D-glucose has a very short T1 value, making it unsuitable for metabolic studies, perdeuterated, uniformly 13C-labeled glucose, such as [U-13C6, U-2H7]-D-glucose, exhibits significantly longer T1 values (8-15 seconds), which are more suitable for hyperpolarized MRS applications nih.gov. This allows for the dynamic observation of the conversion of the hyperpolarized tracer into downstream metabolites ucsf.edunih.govepfl.ch.

Studies using hyperpolarized [U-13C6, U-2H7]-D-glucose have detected signals from glycolytic intermediates like dihydroxyacetone phosphate (DHAcP), pyruvate (B1213749), and lactate in cancer cells nih.gov. For instance, in MCF7 human breast cancer cells and PC3 human prostate cancer cells, the C2 resonance of DHAcP appeared first, followed by pyruvate and lactate, with DHAcP C2 signal peaking around 11 seconds after infusion nih.gov. This demonstrates the capability of hyperpolarized 13C MRS to capture the rapid dynamics of glucose metabolism ucsf.edunih.govepfl.ch. Elevated glycolysis, often observed in tumors (the Warburg effect), has been successfully imaged using hyperpolarized [U-13C6, U-2H7]-D-glucose nih.gov.

Isotopomer Abundance Measurement and Mass Isotopomer Distribution (MID) Analysisnih.govnih.govvanderbilt.edunih.govmdpi.combenchchem.comresearchgate.netresearchgate.netnih.govnih.gov

Isotopomer abundance measurement and Mass Isotopomer Distribution (MID) analysis are fundamental to 13C-MFA using this compound. After cells or organisms are supplied with this compound, the 13C label is incorporated into various intracellular metabolites through metabolic reactions oup.comfrontiersin.orgresearchgate.net. The distribution of 13C isotopes within these metabolites, known as the mass isotopomer distribution, provides a unique fingerprint of the metabolic pathways and reaction rates nih.govnih.govoup.comfrontiersin.orgnih.gov.

Techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS) are commonly used to measure the mass isotopomer distributions of metabolites, particularly proteinogenic amino acids, which are derived from central carbon metabolism nih.govresearchgate.netgithub.iobiorxiv.orgresearchgate.netresearchgate.net. The fragmentation patterns observed in MS provide information about the labeling state of specific carbon atoms within a molecule nih.govresearchgate.net. For example, analysis of protein-bound amino acids after feeding [U-13C6]glucose can reveal the relative contributions of pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle biorxiv.orgnih.gov.

MID analysis involves correcting for the natural abundance of 13C isotopes to determine the enrichment specifically from the administered tracer biorxiv.org. The resulting MIDs are then used as experimental constraints in computational models to estimate metabolic fluxes nih.govnih.govoup.comfrontiersin.orgresearchgate.net. Studies have shown that using [U-13C6]glucose as a tracer allows for the measurement of hepatic gluconeogenesis through plasma glucose isotopomer distribution analysis (MIDA) researchgate.net.

Computational Modeling and Data Processing for 13C-MFA

Development of Comprehensive Metabolic Network Modelsnih.govfrontiersin.orgresearchgate.net

A crucial step in 13C-MFA with this compound is the development of comprehensive metabolic network models nih.govvanderbilt.edunih.govfrontiersin.orgresearchgate.net. These models represent the biochemical reactions and pathways within the organism or cell type being studied, including glycolysis, the pentose phosphate pathway, the TCA cycle, and anaplerotic and cataplerotic reactions frontiersin.orgnih.govmdpi.combiorxiv.orgmit.edu. The model must accurately reflect the known metabolic capabilities and compartmentalization (e.g., cytosol, mitochondria) of the system oup.com.

The complexity of the metabolic network model depends on the research question and the system under investigation nih.govvanderbilt.edu. Models include stoichiometric constraints based on mass balances for intracellular metabolites oup.comd-nb.infobiorxiv.org. For 13C-MFA, the models also incorporate carbon atom transitions, describing how the carbon skeleton of a substrate like glucose is rearranged during each reaction frontiersin.org13cflux.net. An accurate model is essential because an incomplete network model can lead to statistically unacceptable fits of experimental data and biased flux estimates nih.gov. Model validation, often through parallel labeling experiments with different tracers or mixtures including [U-13C6]glucose, is important to ensure the model's accuracy vanderbilt.edunih.gov.

Flux Estimation Algorithms and Software Applicationsnih.govnih.govnih.govucsf.edunih.govresearchgate.netnih.gov

Metabolic flux estimation from 13C labeling data involves sophisticated algorithms and software applications nih.govnih.govgithub.ioresearchgate.net13cflux.net. The general approach is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic network model for a given set of fluxes nih.govd-nb.inforesearchgate.net. This is typically formulated as a least-squares regression problem nih.govd-nb.inforesearchgate.net.

Software packages designed for 13C-MFA, such as INCA, Metran, 13CFLUX2, and WUFlux, implement algorithms like the Elementary Metabolite Unit (EMU) framework, which efficiently simulates the isotopic labeling within the network github.iod-nb.info13cflux.net. These tools allow researchers to input the metabolic network model, the labeling pattern of the substrate (e.g., [U-13C6]glucose), and the measured MIDs of various metabolites nih.govgithub.ioresearchgate.net13cflux.net. The software then estimates the intracellular fluxes that best fit the experimental data nih.govnih.govgithub.ioresearchgate.net13cflux.net.

Some software also supports the analytical determination of metabolic flux ratios from MS data, which can then be used to estimate absolute fluxes nih.govresearchgate.net. The process often involves repeating the flux estimation multiple times with different initial values to ensure a global solution is found nih.gov.

Statistical Analysis of Flux Estimates and Confidence Intervalsnih.govnih.govmdpi.comucsf.edunih.gov

Statistical analysis is critical for evaluating the quality and reliability of the estimated metabolic fluxes nih.govnih.govmdpi.comresearchgate.net. Goodness-of-fit analysis, often using a chi-square statistical test, is performed to determine if the metabolic network model and the estimated fluxes are consistent with the experimental data nih.govresearchgate.netnih.gov. A statistically acceptable fit indicates that the minimized sum of squared residuals (SSR) falls within an acceptable range based on the degrees of freedom (number of measurements minus the number of estimated parameters) nih.govresearchgate.net.

Determining confidence intervals for the estimated fluxes is essential to understand the precision and uncertainty of the flux values nih.govnih.govmdpi.comresearchgate.net. Due to the non-linear nature of the relationship between fluxes and labeling data, methods beyond simple local estimates of standard deviations are often required to determine accurate confidence intervals researchgate.net. Algorithms have been developed to compute accurate non-linear confidence intervals by evaluating the sensitivity of the minimized SSR to flux variations nih.govresearchgate.net. Studies using [U-13C]glucose have applied these methods to analyze the statistical significance and confidence of estimated fluxes, such as gluconeogenesis fluxes in human studies researchgate.net. Confidence intervals provide a range within which the true flux value is likely to lie, helping researchers interpret the biological significance of the estimated fluxes nih.govnih.govmdpi.comresearchgate.net.

Deconvolution of Complex Glucose Isotopolog Signaturesresearchgate.net

The use of this compound can result in complex isotopolog signatures in downstream metabolites due to the redistribution of the six 13C labels through various metabolic pathways nih.govresearchgate.net. Isotopologs are molecules with the same chemical formula but different isotopic compositions nih.gov. Deconvoluting these complex signatures is necessary to accurately determine the abundance of each isotopolog, which is then used in MID analysis nih.gov.

Techniques such as 13C NMR spectroscopy can produce complex multiplets due to 13C-13C coupling in metabolites derived from [U-13C6]glucose nih.gov. Numerical deconvolution methods, including genetic algorithms, are employed to determine the abundance of specific isotopolog species from these complex spectra nih.gov. For example, in studies with tobacco plants supplied with [U-13C6]glucose, the abundance of 21 isotopologous glucose species was determined from 13C NMR signal integrals using numerical deconvolution nih.gov. This deconvolution is crucial for accurately establishing the relative fractions of specific isotopologs, which in turn inform the flux contributions through different metabolic pathways nih.gov.

Applications of D Ul 13c6 Glucose in Metabolic Systems Research

Elucidation of Core Metabolic Pathways

D-[UL-13C6]glucose is widely used to investigate the activity and regulation of the core metabolic pathways that process glucose.

Glycolytic Flux Partitioning and Glycolytic Intermediates Labeling

Glycolysis is the primary pathway for glucose catabolism, breaking down glucose into pyruvate (B1213749). Using this compound, researchers can quantify glycolytic flux and track the labeling patterns of glycolytic intermediates such as glucose-6-phosphate (G6P), fructose-6-phosphate (B1210287) (F6P), and pyruvate. creative-proteomics.comacs.orgnih.gov The distribution of 13C labels in these intermediates provides information about the rate of glucose uptake and the flow of carbon through the glycolytic pathway. For instance, the metabolism of [U-13C6]glucose through glycolysis yields [13C3]-pyruvate (M+3). biorxiv.org Analyzing the mass isotopomers of pyruvate and other glycolytic intermediates using techniques like GC-MS or LC-MS allows for the determination of glycolytic flux rates and how this flux is partitioned under different conditions. acs.orgshimadzu.comnih.gov Isotopic steady state in glycolytic intermediates typically occurs within minutes of labeling with 13C-glucose. nih.gov

Different labeling patterns of glucose, such as [1,2-13C2]-glucose, [2-13C]-glucose, and [3-13C]-glucose, can also be used to distinguish flux through glycolysis versus other pathways like the pentose (B10789219) phosphate (B84403) pathway, based on the resulting labeling patterns of shared intermediates like 3-phosphoglycerate (B1209933) (3PG) or pyruvate. acs.orgshimadzu.comresearchgate.net

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerotic/Cataplerotic Fluxes

Glucose-derived pyruvate can enter the TCA cycle after being converted to acetyl-CoA by pyruvate dehydrogenase (PDH). creative-proteomics.comfrontiersin.org The TCA cycle is central to energy production and provides precursors for various biosynthetic pathways. acs.orgasm.org this compound is a key tracer for studying TCA cycle activity. When [U-13C6]glucose is metabolized through glycolysis and the resulting [13C3]-pyruvate enters the TCA cycle via PDH, it produces [13C2]-acetyl-CoA (M+2). acs.orgbiorxiv.org This M+2 acetyl-CoA condenses with oxaloacetate (OAA) to form [13C2]-citrate (M+2) in the first round of the cycle. acs.orgbiorxiv.org Subsequent turns of the cycle lead to the incorporation of additional 13C atoms into TCA cycle intermediates, generating a variety of mass isotopomers (e.g., M+2, M+3, M+4, etc.) in metabolites like citrate, alpha-ketoglutarate (B1197944), succinate, fumarate, malate, and oxaloacetate. acs.org Analyzing the mass isotopomer distribution (MID) of these intermediates provides detailed information about TCA cycle turnover and the relative contributions of different anaplerotic (filling up the cycle) and cataplerotic (draining from the cycle) pathways. acs.orgresearchgate.netvanderbilt.edunih.gov

Anaplerotic reactions, such as pyruvate carboxylation by pyruvate carboxylase (PC), introduce new carbons into the TCA cycle. creative-proteomics.combiorxiv.orgnih.gov When [U-13C6]glucose is used, pyruvate carboxylation of [13C3]-pyruvate yields [13C3]-oxaloacetate (M+3). biorxiv.org The condensation of M+3 OAA with M+2 acetyl-CoA produces [13C5]-citrate (M+5). nih.gov The presence and abundance of M+3 and M+5 isotopomers in TCA cycle intermediates are indicative of PC activity and anaplerotic flux from glucose-derived pyruvate. creative-proteomics.comnih.govbiorxiv.org Cataplerotic fluxes, which draw intermediates out of the TCA cycle for biosynthesis, can also be assessed by observing the depletion or altered labeling patterns of TCA intermediates. researchgate.netvanderbilt.edunih.gov The complex labeling patterns arising from multiple rounds of the TCA cycle and anaplerotic/cataplerotic fluxes necessitate sophisticated modeling approaches, such as 13C-based metabolic flux analysis (13C-MFA), to accurately quantify fluxes. creative-proteomics.comacs.orgresearchgate.net

Table 1: Expected Citrate Isotopomers from [U-13C6]Glucose Metabolism (Simplified)

Pathway EntryAcetyl-CoA IsotopomerOAA IsotopomerCitrate Isotopomer (1st Round)
Glycolysis -> PDHM+2M+0M+2
Glycolysis -> Pyruvate -> PCM+0M+3M+3
Glycolysis -> PDH + Glycolysis -> Pyruvate -> PCM+2M+3M+5

Note: This table represents simplified labeling in the first round and does not account for label scrambling or subsequent cycle turns.

Pentose Phosphate Pathway (PPP) Contributions to NADPH and Biosynthesis

The PPP is a crucial pathway that branches off from glycolysis at G6P. acs.orgasm.org It has two phases: the oxidative phase, which generates NADPH and pentose phosphates, and the non-oxidative phase, which interconverts sugar phosphates. acs.orgasm.orgcreative-proteomics.com NADPH is essential for reductive biosynthesis and combating oxidative stress, while pentose phosphates are precursors for nucleotide synthesis. asm.orgcreative-proteomics.comnih.gov

This compound is used to assess the activity of the PPP and its contribution to NADPH production and biosynthesis. acs.orgasm.orgnih.gov In the oxidative phase of the PPP, the carbon at position 1 of glucose-6-phosphate is released as CO2, leading to distinct labeling patterns in downstream metabolites compared to glycolysis. shimadzu.comnih.gov By analyzing the mass isotopomer distribution of PPP intermediates and related metabolites (e.g., sedoheptulose-7-phosphate, ribose-5-phosphate) or products that utilize PPP-derived NADPH or pentose phosphates, researchers can estimate the flux through the PPP. acs.orgasm.org For example, the ratio of M+1 to M+2 pyruvate (or lactate) derived from specifically labeled glucose tracers like [1,2-13C2]-glucose can indicate the relative flux through the oxidative PPP and glycolysis. acs.orgresearchgate.net Studies have shown that the PPP is significantly increased in rapidly dividing cells, such as cancer cells, to meet their heightened demands for nucleotides and NADPH. creative-proteomics.comresearchgate.net

Table 2: Simplified Labeling of 3-Phosphoglycerate (3PG) from [1,2-13C2]Glucose via Glycolysis vs. Oxidative PPP

PathwayExpected 3PG Labeling (Simplified)
Glycolysis50% M+2, 50% M+0
Oxidative PPP (single pass)60% M+0, 20% M+1, 20% M+2

Note: This table illustrates simplified expected labeling patterns. Actual patterns can be more complex due to pathway reversibility and cycling. researchgate.net

Tracing Anabolic and Catabolic Processes from Glucose-Derived Carbons

Beyond central carbon metabolism, this compound tracing allows for the investigation of how glucose-derived carbons are incorporated into various biomolecules through anabolic pathways and released through catabolic processes. nih.gov

De Novo Lipogenesis from Glucose-Derived Carbons

De novo lipogenesis (DNL) is the process by which carbohydrates, such as glucose, are converted into fatty acids. diva-portal.orgbiorxiv.org Glucose-derived citrate, exported from the mitochondria to the cytosol, can be cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, the primary building block for fatty acid synthesis. acs.orgmit.edu Using this compound, researchers can quantify the contribution of glucose to the synthesis of fatty acids by measuring the incorporation of 13C into cellular lipids. diva-portal.orgbiorxiv.orgresearchgate.net The labeling patterns in fatty acids provide information about the rate of DNL and the origin of the carbon atoms. biorxiv.org Studies using [U-13C6]glucose have demonstrated the induction of DNL in various contexts, including cancer cells and liver tissue. biorxiv.orgmit.edu Spatial single-cell isotope tracing techniques using 13C6-glucose have revealed heterogeneity in glucose-dependent DNL at the single-cell level. biorxiv.org

Amino Acid Synthesis and Protein Turnover

Glucose-derived carbons can be channeled into the synthesis of various non-essential amino acids through pathways connected to glycolysis and the TCA cycle. creative-proteomics.comacs.org For example, pyruvate can be transaminated to alanine, and TCA cycle intermediates like alpha-ketoglutarate and oxaloacetate can be precursors for glutamate (B1630785) (and subsequently glutamine and proline) and aspartate (and subsequently asparagine and arginine), respectively. acs.orgnih.gov By supplying this compound and analyzing the 13C enrichment in different amino acids, researchers can determine the extent to which glucose contributes to their synthesis. creative-proteomics.comacs.orgbiorxiv.org This is particularly useful for understanding how glucose metabolism supports the synthesis of amino acids required for protein synthesis and other cellular functions. biorxiv.org

While directly tracing protein turnover with glucose tracers is complex due to the incorporation into amino acid precursors, the labeling of amino acids provides insights into the building blocks available for protein synthesis. nih.govbiorxiv.org Studies have used 13C-labeled glucose to trace the synthesis of proteogenic amino acids and their subsequent incorporation into proteins, providing indirect information about protein turnover rates. nih.govbiorxiv.org

Nucleotide Biosynthesis Pathways

This compound is utilized to trace the contribution of glucose-derived carbons to nucleotide biosynthesis. Glucose carbons can be incorporated into both the ribose sugar moiety and the base structure of nucleotides through various pathways, including glycolysis and the pentose phosphate pathway (PPP) mdpi.comnih.gov. Studies using this compound have shown how glucose contributes to the synthesis of nucleotide sugars, which are essential precursors for nucleotide biosynthesis and glycosylation mdpi.com. For instance, labeling experiments have traced the incorporation of 13C atoms from glucose into UDP-glucose, UDP-N-acetylglucosamine (UDP-GlcNAc), and CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in human pluripotent stem cells mdpi.com. The labeling patterns observed in these nucleotide sugars reflect the activity of metabolic pathways converging on their synthesis, including direct incorporation from glucose and indirect contributions from glycolysis and the PPP mdpi.com.

Glycan Synthesis and Glycosylation Pathways

This compound is a valuable tool for studying glycan synthesis and glycosylation, processes that are closely linked to glucose metabolism biorxiv.orgnih.gov. Glucose provides the building blocks for the synthesis of various monosaccharides that are incorporated into complex glycans biorxiv.org. By using this compound, researchers can track the flow of glucose-derived carbons into nucleotide sugars, which serve as donors for glycosyltransferases that build glycan structures biorxiv.orgresearchgate.net. This allows for the investigation of how glucose metabolism influences the synthesis and remodeling of cell membrane glycans biorxiv.orgnih.gov. For example, studies have combined stable isotope tracing with metabolomics to directly observe the allocation of glucose to nucleotide sugars and cell-membrane glycans in cancer cells biorxiv.orgnih.gov. These studies revealed that differences in glucose metabolism and its commitment to non-glycosylation pathways can impact the availability of glucose-derived carbons for glycan synthesis, leading to altered membrane glycosylation patterns biorxiv.orgnih.gov.

Glycogen (B147801) Synthesis and Degradation

The synthesis and degradation of glycogen, the primary glucose storage molecule in animals and fungi, can be effectively studied using this compound nih.govembopress.org. This compound allows researchers to trace the incorporation of glucose units into the growing glycogen chain during synthesis and the release of labeled glucose during degradation nih.gov. By analyzing the isotopomer patterns in glycogen and its precursors, the contributions of the direct and indirect pathways to glycogen synthesis can be determined nih.gov. The direct pathway involves the direct incorporation of glucose-6-phosphate into glycogen, while the indirect pathway involves the breakdown of glucose-6-phosphate to three-carbon intermediates, which are then reassembled and incorporated into glycogen nih.gov. Isotope tracing with this compound, often coupled with techniques like mass spectrometry or NMR, provides quantitative data on the rates of these pathways and how they are influenced by physiological conditions or interventions nih.govfrontiersin.org.

One-Carbon Metabolism Interconnections

While glucose is primarily a six-carbon source, its metabolism can intersect with one-carbon metabolism, a network of pathways involving the transfer of single carbon units frontiersin.org. Although not as direct a tracer for one-carbon units as specifically labeled one-carbon donors, this compound can indirectly reveal connections by tracing the fate of glucose carbons that enter pathways linked to one-carbon metabolism. For instance, glucose metabolism through the PPP can generate precursors that feed into pathways requiring one-carbon units mdpi.com. Studies using this compound in conjunction with analysis of metabolites involved in one-carbon metabolism can help elucidate these interconnections and their significance in various cellular processes.

Context-Specific Metabolic Investigations

The application of this compound is particularly insightful when examining metabolic processes within specific biological contexts.

Mammalian Cell Metabolism in In Vitro Systems

In vitro studies using mammalian cell lines are a common application for this compound tracing mdpi.combiorxiv.orgmit.edu. Culturing cells in media containing this compound allows for detailed analysis of glucose uptake, glycolysis, PPP activity, TCA cycle flux, and the synthesis of various biomolecules like nucleotides, amino acids, and lipids researchgate.netmdpi.combiorxiv.orgmit.edu. This approach is crucial for understanding the metabolic adaptations of different cell types, including cancer cells, stem cells, and primary cells, under various conditions mdpi.combiorxiv.orgmit.eduelifesciences.org. For example, this compound tracing in cancer cells has helped identify altered glucose metabolism, such as increased glycolysis and differential glucose allocation to pathways like glycan synthesis, which are hallmarks of cancer metabolism researchgate.netbiorxiv.orgnih.gov. Similarly, studies on pluripotent stem cells have used this compound to map the metabolic pathways supporting their unique characteristics, including nucleotide sugar biosynthesis mdpi.com.

Plant Carbon Metabolism and Secondary Metabolite Production

This compound is utilized to trace carbon flow in plant metabolic pathways, including those leading to the synthesis of secondary metabolites. Secondary metabolites are compounds not directly involved in the primary growth and development of a plant but often play roles in defense, signaling, and adaptation to the environment. uomustansiriyah.edu.iqresearchgate.net Labeling experiments with this compound can help identify the primary organs and metabolic routes involved in the synthesis of these compounds.

For example, studies have employed ¹³C6-glucose feeding experiments combined with liquid chromatography-mass spectrometry (LC-MS) to pinpoint the primary organs responsible for synthesizing specific secondary metabolites in medicinal plants. By analyzing the ¹³C/¹²C ratios in different plant tissues after administering the labeled glucose, researchers can determine where the glucose carbons are incorporated into secondary metabolites. nih.gov This approach has been used to certify the primary organs involved in the synthesis of Paris saponins (B1172615) in Paris polyphylla var. yunnanensis. nih.gov

Insect Physiology and Nutritional Ecology

In insect physiology and nutritional ecology, stable isotope tracers like this compound are used to understand how insects acquire, metabolize, and allocate nutrients. lestudium-ias.comdergipark.org.trresearchgate.net These studies are crucial for understanding insect growth, reproduction, and adaptation to different food sources.

Mass isotopomer distribution analysis (MIDA), often used with stable isotopes, allows researchers to follow the metabolic allocation of carbohydrates in insects in vivo. lestudium-ias.com By feeding insects this compound and analyzing the labeling patterns in various biomolecules, researchers can gain insights into pathways such as the conversion of carbohydrates to fats or the synthesis of specific compounds like pheromones. lestudium-ias.com For instance, MIDA has been adapted to study fat acquisition in parasitoid wasps, revealing the extent to which acquired sugars are converted to fat. lestudium-ias.com

Cardiac Metabolism and Energy Substrate Utilization

The heart has a high energy demand and can utilize various substrates, including glucose and fatty acids, for ATP production. cfrjournal.comnih.gov this compound is used to investigate cardiac glucose metabolism, assess substrate selection, and understand metabolic remodeling in both healthy and diseased states. nih.govmdpi.com

Isotopomer analysis using ¹³C-labeled glucose allows for the estimation of metabolic fluxes through pathways like glycolysis and the citric acid cycle (TCA cycle) in the heart. mdpi.com This methodology can provide a comprehensive assessment of heart function and metabolism. mdpi.com Studies in animal models, such as sheep, have demonstrated the use of ¹³C-enriched glucose infusion to estimate myocardial TCA cycle turnover and substrate selection. mdpi.com Research also indicates that in conditions like heart failure, there can be a shift in substrate preference away from fatty acid metabolism towards glucose metabolism. cfrjournal.com

Hypoxia and Metabolic Adaptation Studies

Hypoxia (low oxygen conditions) significantly impacts cellular and systemic metabolism, requiring metabolic adaptations for survival. core.ac.uknih.gov this compound is a valuable tool for tracing glucose fate and understanding metabolic reprogramming under hypoxic conditions.

Stable isotope tracing with [U-¹³C6]-glucose, combined with techniques like LC-MS, allows researchers to investigate intracellular metabolic changes in hypoxic cells and tissues. These studies can reveal how glucose carbons are shunted into different pathways, such as glycolysis or the synthesis of specific metabolites like 2-hydroxyglutarate (2HG), which can accumulate under hypoxia. nih.gov Research in hypoxia-tolerant organisms, like the blind mole rat, has utilized ¹³C6-glucose labeling to analyze the fate of glucose carbons and understand their metabolic adaptations to low oxygen environments. nih.gov Studies in primary cells have also used [U-¹³C6]-glucose tracing to understand how hypoxia affects glycolysis and the TCA cycle, revealing complex regulatory mechanisms involving factors like HIF-1α and MYC.

Brain Glucose Metabolism and Neuroenergetic Functionality

The brain is highly dependent on glucose for energy production and proper functioning. researchgate.net this compound is extensively used to study brain glucose metabolism, assess neuroenergetic function, and investigate metabolic alterations in neurological and psychiatric conditions. epfl.chnih.gov

In vivo magnetic resonance spectroscopy (MRS) with ¹³C-labeled glucose is a powerful technique to dynamically assess metabolic fluxes in the brain. epfl.chnih.gov By infusing [U-¹³C6]glucose or other ¹³C-labeled glucose tracers and monitoring the labeling of downstream metabolites, researchers can quantify rates of glycolysis, TCA cycle activity, and neurotransmitter cycling. nih.gov This approach allows for the investigation of region-specific differences in glucose utilization and energy metabolism within the brain. nih.gov Studies have applied this methodology to identify neuroenergetic abnormalities in animal models of mood disorders and to understand how alterations in glucose homeostasis impact brain development and cognitive function. epfl.ch

Advanced Research Paradigms and Future Directions Utilizing D Ul 13c6 Glucose

Integration of Stable Isotope Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Lipidomics)

The integration of stable isotope tracing data, particularly using tracers like D-[UL-13C6]glucose, with multi-omics datasets such as transcriptomics, proteomics, and lipidomics, represents a powerful approach for a comprehensive understanding of metabolic regulation and network interactions nih.govub.edu. While transcriptomics and proteomics provide insights into the potential for metabolic activity based on gene and protein expression levels, metabolomics, especially when combined with isotope tracing, directly measures the functional output of these pathways – the metabolic fluxes ub.eduoup.com.

By feeding cells or organisms with this compound, researchers can track how the ¹³C label is incorporated into downstream metabolites. Mass spectrometry (MS), including GC-MS and LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques used to measure the mass isotopomer distributions (MIDs) of labeled metabolites frontiersin.orgnih.gov. These MIDs reflect the activity of specific metabolic pathways and the flux of carbon through them frontiersin.orgnih.gov.

Integrating this flux information with transcriptomic data (mRNA levels), proteomic data (protein abundance and modifications), and lipidomic data (lipid species and their labeling patterns) allows for a more holistic view of cellular metabolism. For example, changes in gene expression related to glucose transporters or glycolytic enzymes observed in transcriptomic data can be functionally validated and quantified by measuring the actual glucose uptake and glycolytic flux using this compound tracing. Similarly, proteomic data on enzyme levels can be correlated with measured reaction rates derived from the ¹³C labeling patterns of pathway intermediates. Lipidomics can reveal how glucose-derived carbons are channeled into lipid synthesis pathways, providing insights into processes like de novo fatty acid synthesis nih.gov.

This integrated approach helps to decipher complex regulatory mechanisms, identify metabolic bottlenecks, and understand how alterations at the genetic or protein level translate into functional metabolic phenotypes nih.govub.edu. It is particularly valuable in studying complex biological systems and disease states, such as cancer metabolism, where metabolic reprogramming is a hallmark nih.govub.edu.

Spatially Resolved Metabolic Flux Analysis Techniques

Traditional metabolic flux analysis (MFA) often provides an average view of metabolism across a bulk tissue or cell population. However, biological systems, especially tissues and organs, exhibit significant metabolic heterogeneity at the cellular and subcellular levels nih.govmdpi.com. Spatially resolved metabolic flux analysis techniques aim to overcome this limitation by providing metabolic information with spatial context.

This compound is a critical tracer in the development of these spatially resolved methods. Techniques like Matrix-Assisted Laser Desorption Ionization Imaging Mass Spectrometry (MALDI-MSI) coupled with stable isotope tracing (iso-imaging) allow researchers to visualize and quantify metabolic activity in a spatially resolved manner within tissues nih.gov. By infusing or administering this compound to an organism and then analyzing tissue sections using MALDI-MSI, the distribution of the ¹³C label in various metabolites can be mapped across the tissue nih.gov.

This allows for the identification of metabolic zonation and heterogeneity within organs, such as the kidney or brain, where different regions have distinct metabolic profiles and pathway preferences nih.gov. For instance, studies using [U-¹³C]glucose infusion have visualized gluconeogenic flux and glycolytic flux in different regions of the kidney nih.gov. While current spatial resolution may not reach the single-cell level, ongoing advancements in matrix chemistry and instrumentation are continuously improving the capabilities of these techniques nih.gov.

Development of Novel Computational Approaches for Large-Scale Metabolic Modeling

The increasing complexity of metabolic networks being studied and the wealth of data generated from stable isotope tracing experiments with tracers like this compound necessitate the development of sophisticated computational approaches for metabolic modeling and flux analysis ub.edu. These models serve as a framework to integrate diverse datasets and simulate emergent metabolic phenotypes ub.edu.

This compound tracing experiments provide crucial mass isotopomer distribution data that are used as constraints in computational flux analysis models frontiersin.orgoup.com. These models, ranging from constraint-based approaches like Flux Balance Analysis (FBA) to more detailed kinetic models and ¹³C-MFA models, utilize the labeling patterns to estimate intracellular metabolic fluxes frontiersin.orgub.edunih.gov.

Novel computational approaches are being developed to handle the large-scale nature of metabolic networks and the complexity of isotopomer data generated from uniformly labeled tracers like this compound ub.edufrontiersin.org. These include algorithms for efficient simulation of flux distributions, methods for integrating multi-omics data with flux analysis, and tools for identifying key metabolic pathways and potential therapeutic targets based on flux estimations ub.edufrontiersin.org. Software suites are used to perform INST-MFA by fitting calculated and measured labeling patterns oup.com.

Furthermore, computational models are essential for designing optimal labeling experiments, predicting the impact of genetic perturbations or drug treatments on metabolic fluxes, and interpreting the results of complex tracing studies ub.edu. The data generated from this compound tracing experiments are fundamental for validating and refining these computational models, driving advancements in our ability to accurately quantify and understand cellular metabolism on a large scale ub.edu.

Q & A

Q. How is D-[UL-13C6]glucose utilized in tracing metabolic pathways?

this compound is a stable isotope tracer that enables precise tracking of glucose metabolism. In NMR-based studies , the uniform 13C labeling allows detection of carbon flow through glycolysis, the pentose phosphate pathway, and the TCA cycle via distinct 13C resonance peaks (e.g., formate detection at 171.03 ppm in enzyme-catalyzed reactions) . For mass spectrometry (MS) , the isotopic signature (e.g., m/z 345 for D-[UL-13C6]FBP) distinguishes labeled metabolites from endogenous pools, enabling quantification of pathway fluxes . Key considerations include optimizing tracer concentration (e.g., 1.0 mM in enzyme assays) and ensuring minimal isotopic dilution .

Q. What methodologies ensure isotopic purity of this compound in experimental setups?

Isotopic purity is verified using NMR spectroscopy (e.g., [α]25/D +52.0° for optical activity) and MS to confirm 99% 13C and 97% deuterium enrichment . For environmental or clinical samples, parallel control experiments (e.g., unlabeled controls) and isotopic dilution models are critical to correct for natural abundance 13C interference .

Q. How should researchers design tracer experiments using this compound?

  • Concentration : Use 20–30 nM for environmental microbial uptake studies or 1.0 mM for enzyme kinetics .
  • Controls : Include unlabeled controls and blanks to account for background signals .
  • Incubation : Maintain physiological conditions (e.g., darkness, in situ temperature) to preserve enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in tracer data between in vitro and in vivo systems?

Discrepancies often arise from differences in substrate accessibility or competing pathways. For example, in intestinal absorption studies , the permeability of this compound (7.71×10⁻⁴ cm/s) was reduced by competitive inhibition with excess unlabeled glucose, highlighting transporter-specific uptake mechanisms . Use compartmental modeling to differentiate intracellular vs. extracellular tracer distribution and validate with orthogonal techniques (e.g., LC-MS and NMR) .

Q. What advanced methods enable multiplexed analysis of glycotransferase (GT) activity using this compound?

Combine this compound with other 13C-labeled monosaccharides (e.g., L-[UL-13C6]galactose) to track GT-specific node formation in glycans. This approach quantifies "glycan nodes" as 1:1 surrogates for GT activity, bypassing the need to analyze full glycan structures. Use LC-MS/MS with collision energy settings (e.g., 18 V for FBP analysis) to distinguish labeled products .

Q. How can isotope dilution models improve quantification of microbial glucose uptake in environmental samples?

In lake water studies, spiking samples with 20–30 nM this compound and calculating atom% 13C enrichment via isotopic dilution corrects for background noise. Rates are derived from linear regression of labeled vs. unlabeled substrate depletion over time, validated with triplicate incubations .

Q. What are the advantages of 13C-NMR over MS for studying enzyme kinetics with this compound?

13C-NMR provides real-time, non-destructive monitoring of reaction intermediates (e.g., formate production in YcjS-catalyzed reactions) , while MS offers higher sensitivity for low-abundance metabolites. For kinetic parameters, integrate both methods: use NMR for pathway mapping and MS for absolute quantification .

Q. How can this compound elucidate intestinal transporter mechanisms?

In jejunal permeability assays , co-administer this compound with inhibitors like phlorizin (SGLT1 blocker) to dissect sodium-dependent vs. independent uptake. The labeled glucose’s lower permeability under inhibition (4.49×10⁻⁴ cm/s vs. 7.71×10⁻⁴ cm/s in controls) confirms SGLT1 dominance in glucose absorption .

Q. What protocols adapt this compound for clinical biomarker discovery?

In cancer research, pair this compound with N-acetyl-D-[UL-13C6]glucosamine to track aberrant glycosylation in serum proteins. Use MultiQuant software for peak integration and response factor calculations to normalize against internal standards .

Q. How do researchers validate tracer-derived metabolic fluxes in heterogeneous systems?

Apply compartmental flux analysis to account for tissue-specific isotope dilution. For example, in liver studies, combine this compound infusion with arteriovenous sampling to measure organ-level glucose utilization, correcting for isotopic exchange in extracellular matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.